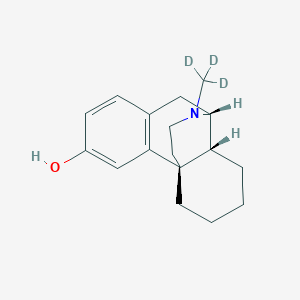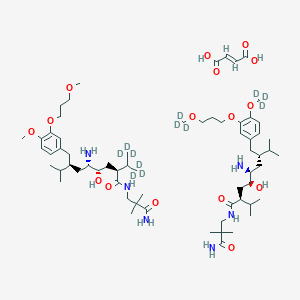![molecular formula C33H67NO2 B11936923 N-[(2R)-2-hydroxyheptadecyl]hexadecanamide](/img/structure/B11936923.png)
N-[(2R)-2-hydroxyheptadecyl]hexadecanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2R)-2-hydroxyheptadecyl]hexadecanamide is a complex organic compound that belongs to the class of ceramides. Ceramides are lipid molecules composed of sphingosine and a fatty acid. They are found in high concentrations within the cell membrane of eukaryotic cells and play a crucial role in maintaining the skin’s barrier function and retaining moisture.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R)-2-hydroxyheptadecyl]hexadecanamide typically involves the reaction of hexadecanoic acid with a suitable amine, followed by a series of purification steps. One common method involves the use of hexadecanoyl chloride and (2R)-2-hydroxyheptadecylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-[(2R)-2-hydroxyheptadecyl]hexadecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to substitute the hydroxyl group.
Major Products Formed
Oxidation: Formation of hexadecanoic acid derivatives.
Reduction: Formation of hexadecanamine derivatives.
Substitution: Formation of various substituted hexadecanamides.
科学研究应用
N-[(2R)-2-hydroxyheptadecyl]hexadecanamide has several scientific research applications:
Chemistry: Used as a model compound in the study of lipid chemistry and membrane biophysics.
Biology: Investigated for its role in cell signaling and apoptosis.
Medicine: Explored for its potential in treating skin disorders and as a component in drug delivery systems.
Industry: Used in the formulation of cosmetics and skincare products due to its moisturizing properties.
作用机制
The mechanism of action of N-[(2R)-2-hydroxyheptadecyl]hexadecanamide involves its interaction with cell membranes. It integrates into the lipid bilayer, enhancing the barrier function and reducing transepidermal water loss. In biological systems, it can modulate cell signaling pathways, particularly those involved in inflammation and apoptosis. The compound’s effects are mediated through its interaction with specific receptors and enzymes within the cell membrane.
相似化合物的比较
Similar Compounds
- N-[(2R)-2-hydroxypropyl]hexadecanamide
- N-[(2R)-2-hydroxyethyl]hexadecanamide
- N-[(2R)-2-hydroxybutyl]hexadecanamide
Uniqueness
N-[(2R)-2-hydroxyheptadecyl]hexadecanamide is unique due to its specific fatty acid chain length and the presence of a hydroxyl group at the second carbon of the heptadecyl chain. This structural feature imparts distinct physicochemical properties, such as enhanced stability and specific interactions with biological membranes, making it particularly effective in applications related to skin barrier function and moisture retention.
属性
分子式 |
C33H67NO2 |
|---|---|
分子量 |
509.9 g/mol |
IUPAC 名称 |
N-[(2R)-2-hydroxyheptadecyl]hexadecanamide |
InChI |
InChI=1S/C33H67NO2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-32(35)31-34-33(36)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h32,35H,3-31H2,1-2H3,(H,34,36)/t32-/m1/s1 |
InChI 键 |
SCCABQBVDWFVHP-JGCGQSQUSA-N |
手性 SMILES |
CCCCCCCCCCCCCCC[C@H](CNC(=O)CCCCCCCCCCCCCCC)O |
规范 SMILES |
CCCCCCCCCCCCCCCC(CNC(=O)CCCCCCCCCCCCCCC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(Z)-4-[(1S,2S,8R,17S,19R)-10,12-dihydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,11,15-tetraen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B11936859.png)

![[(2S,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B11936867.png)

![4-[4-[4-[2-[[(2R)-5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl]-propylamino]ethyl]piperazin-1-yl]phenyl]benzene-1,2-diol](/img/structure/B11936879.png)



![[2,2-dimethyl-4-[(3S)-3-[[3-(methylamino)phenyl]carbamoylamino]-2-oxo-5-pyridin-2-yl-3H-1,4-benzodiazepin-1-yl]-3-oxobutyl] acetate](/img/structure/B11936898.png)



